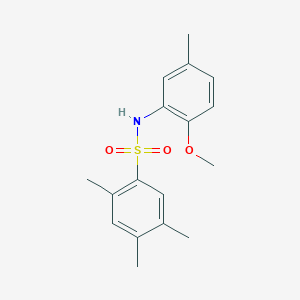
N-(2-methoxy-5-methylphenyl)-2,4,5-trimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxy-5-methylphenyl)-2,4,5-trimethylbenzenesulfonamide, also known as Mecamylamine, is a compound that has been extensively studied for its potential therapeutic applications in various medical conditions. Mecamylamine is a non-selective antagonist of nicotinic acetylcholine receptors (nAChRs), which are known to play a crucial role in various physiological processes.
作用機序
N-(2-methoxy-5-methylphenyl)-2,4,5-trimethylbenzenesulfonamide is a non-selective antagonist of nicotinic acetylcholine receptors (nAChRs). nAChRs are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems. They are involved in various physiological processes, including learning and memory, attention, and mood regulation. N-(2-methoxy-5-methylphenyl)-2,4,5-trimethylbenzenesulfonamide binds to the nAChRs and blocks the action of acetylcholine, which is the natural ligand of these receptors. This results in the inhibition of the nAChRs and a decrease in the activity of the cholinergic system.
Biochemical and Physiological Effects
N-(2-methoxy-5-methylphenyl)-2,4,5-trimethylbenzenesulfonamide has been shown to have various biochemical and physiological effects. In animal studies, it has been found to reduce the reinforcing effects of drugs of abuse such as nicotine, cocaine, and alcohol. It has also been shown to improve cognitive function and reduce symptoms of depression and anxiety. N-(2-methoxy-5-methylphenyl)-2,4,5-trimethylbenzenesulfonamide has been found to have a neuroprotective effect and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.
実験室実験の利点と制限
N-(2-methoxy-5-methylphenyl)-2,4,5-trimethylbenzenesulfonamide has several advantages for lab experiments. It is a well-characterized compound, and its mechanism of action is well understood. It is also relatively easy to synthesize, and its effects can be easily measured in animal studies. However, N-(2-methoxy-5-methylphenyl)-2,4,5-trimethylbenzenesulfonamide has some limitations for lab experiments. It has a short half-life, which means that it needs to be administered frequently to maintain its effects. It also has a narrow therapeutic window, which means that it can have toxic effects at high doses.
将来の方向性
There are several future directions for the study of N-(2-methoxy-5-methylphenyl)-2,4,5-trimethylbenzenesulfonamide. One area of research is the development of more selective nAChR antagonists that can target specific subtypes of these receptors. Another area of research is the investigation of the potential therapeutic applications of N-(2-methoxy-5-methylphenyl)-2,4,5-trimethylbenzenesulfonamide in various medical conditions. For example, N-(2-methoxy-5-methylphenyl)-2,4,5-trimethylbenzenesulfonamide may be useful in the treatment of cognitive deficits associated with various psychiatric and neurological disorders. Finally, the safety and efficacy of N-(2-methoxy-5-methylphenyl)-2,4,5-trimethylbenzenesulfonamide need to be further investigated in clinical trials to determine its potential as a therapeutic agent.
合成法
N-(2-methoxy-5-methylphenyl)-2,4,5-trimethylbenzenesulfonamide can be synthesized by reacting 2,4,5-trimethylbenzenesulfonyl chloride with 2-methoxy-5-methylphenylamine in the presence of a base such as triethylamine. The reaction takes place in anhydrous dichloromethane, and the resulting product is purified by recrystallization in ethanol.
科学的研究の応用
N-(2-methoxy-5-methylphenyl)-2,4,5-trimethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various medical conditions. Some of the areas where N-(2-methoxy-5-methylphenyl)-2,4,5-trimethylbenzenesulfonamide has been studied include addiction, schizophrenia, depression, anxiety, and Alzheimer's disease.
特性
分子式 |
C17H21NO3S |
|---|---|
分子量 |
319.4 g/mol |
IUPAC名 |
N-(2-methoxy-5-methylphenyl)-2,4,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C17H21NO3S/c1-11-6-7-16(21-5)15(8-11)18-22(19,20)17-10-13(3)12(2)9-14(17)4/h6-10,18H,1-5H3 |
InChIキー |
LYRUIPOARYHCHQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=C(C=C(C(=C2)C)C)C |
正規SMILES |
CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=C(C=C(C(=C2)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Pentyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281111.png)

![Methyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281114.png)
![4-chloro-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B281118.png)

![N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-tert-butylphenyl)sulfonyl]cyclohexanecarboxamide](/img/structure/B281121.png)
![N-(2-chlorophenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B281122.png)
![Methyl 2-methyl-5-[(1-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281123.png)
![6,11-Dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carbonitrile](/img/structure/B281124.png)
![N-[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]glycine](/img/structure/B281125.png)

![N-[(4-chlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281132.png)

